molecular formula C21H41N2O7P B115007 Oxazolidinone-PC CAS No. 153531-48-7

Oxazolidinone-PC

Cat. No. B115007
M. Wt: 464.5 g/mol
InChI Key: GFWOXNLXNCLUMK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazolidinone-PC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a type of oxazolidinone derivative that has been studied for its ability to inhibit bacterial growth and its potential use as a therapeutic agent.

Mechanism Of Action

The mechanism of action of Oxazolidinone-PC involves the inhibition of bacterial protein synthesis. It targets the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This leads to the inhibition of bacterial growth and eventual cell death.

Biochemical And Physiological Effects

Oxazolidinone-PC has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for mammalian ribosomes, which reduces the risk of toxicity to human cells. In addition, it has been shown to have a low potential for drug-drug interactions, making it a potentially safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of Oxazolidinone-PC in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It has also been shown to have a low potential for the development of resistance, making it a potentially valuable addition to the arsenal of antibiotics. However, one of the limitations of Oxazolidinone-PC is its high cost of production, which may limit its availability for widespread use.

Future Directions

There are several potential future directions for research on Oxazolidinone-PC. One area of focus is the development of new synthetic methods that can reduce the cost of production. Another area of focus is the investigation of its potential use as an anticancer agent. Further studies are also needed to explore its potential for the treatment of other bacterial infections, such as tuberculosis and pneumonia.
Conclusion:
In conclusion, Oxazolidinone-PC is a promising chemical compound that has potential applications in various fields of scientific research. Its antibacterial properties and low toxicity make it a potentially valuable addition to the arsenal of antibiotics. Further research is needed to explore its full potential and to develop new synthetic methods that can reduce the cost of production.

Synthesis Methods

The synthesis of Oxazolidinone-PC involves the reaction of an oxazolidinone derivative with a phosphorus-containing compound. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, under mild reaction conditions. The resulting product is a white to off-white solid that is soluble in polar solvents.

Scientific Research Applications

Oxazolidinone-PC has been studied extensively for its potential application in the treatment of bacterial infections. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial properties, Oxazolidinone-PC has also been studied for its potential use as an anticancer agent.

properties

CAS RN

153531-48-7

Product Name

Oxazolidinone-PC

Molecular Formula

C21H41N2O7P

Molecular Weight

464.5 g/mol

IUPAC Name

[(4S)-3-dodecanoyl-2-oxo-1,3-oxazolidin-4-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C21H41N2O7P/c1-5-6-7-8-9-10-11-12-13-14-20(24)22-19(17-28-21(22)25)18-30-31(26,27)29-16-15-23(2,3)4/h19H,5-18H2,1-4H3/t19-/m0/s1

InChI Key

GFWOXNLXNCLUMK-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N1[C@@H](COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

SMILES

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCC(=O)N1C(COC1=O)COP(=O)([O-])OCC[N+](C)(C)C

synonyms

3-dodecanoyl-4-phosphatidylcholino-hydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone
3-dodecanoyl-4-phosphatidylcholinohydroxymethyl-2-oxazolidinone, (R)-isomer
oxazolidinone-PC

Origin of Product

United States

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